molecular formula C22H22FN3O2S B10994298 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B10994298
M. Wt: 411.5 g/mol
InChI Key: RXSIVQHZSQUUGY-UHFFFAOYSA-N
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Description

The compound you’ve mentioned is a novel chemical entity with potential applications in various fields. It features a combination of a thiazole ring, a piperazine moiety, and a ketone functional group. Here’s a brief introduction:

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone: is synthesized through a three-step protocol and obtained in good yield. Its structure has been confirmed using high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) experiments . The compound’s unique combination of functional groups makes it intriguing for further investigation.

Preparation Methods

The synthetic route for this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline:

    Thiazole Synthesis: Start by synthesizing the thiazole ring, possibly via cyclization of appropriate precursors.

    Piperazine Mannich Reaction: Introduce the piperazine moiety through a Mannich reaction. This involves reacting the piperazine with an aldehyde or ketone and an amine.

    Ketone Formation: Finally, introduce the ketone group to complete the structure.

For industrial production, optimization of these steps and scalability would be crucial.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidation of the thiazole sulfur could lead to different oxidation states.

    Reduction: Reduction of the ketone group could yield a corresponding alcohol.

    Substitution: Substitution reactions at the fluorophenyl or methoxyphenyl positions are possible.

Common reagents and conditions would depend on the specific reaction. Major products would vary based on the reaction type.

Scientific Research Applications

    Medicine: Given the piperazine ring’s prevalence in pharmaceuticals, further exploration could reveal its therapeutic potential.

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Investigate its interactions with biological targets.

    Industry: Explore its use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action remains to be elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related structures. Highlight its unique features and explore how it differs from other known molecules.

Remember that further research and experimental validation are necessary to fully understand this compound’s properties and applications

Properties

Molecular Formula

C22H22FN3O2S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H22FN3O2S/c1-28-20-4-2-3-19(14-20)25-9-11-26(12-10-25)21(27)13-18-15-29-22(24-18)16-5-7-17(23)8-6-16/h2-8,14-15H,9-13H2,1H3

InChI Key

RXSIVQHZSQUUGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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